Cordilin

Beschreibung

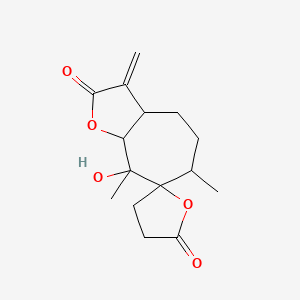

Eigenschaften

CAS-Nummer |

27696-09-9 |

|---|---|

Molekularformel |

C15H20O5 |

Molekulargewicht |

280.32 g/mol |

IUPAC-Name |

8-hydroxy-6,8-dimethyl-3-methylidenespiro[4,5,6,8a-tetrahydro-3aH-cyclohepta[b]furan-7,5'-oxolane]-2,2'-dione |

InChI |

InChI=1S/C15H20O5/c1-8-4-5-10-9(2)13(17)19-12(10)14(3,18)15(8)7-6-11(16)20-15/h8,10,12,18H,2,4-7H2,1,3H3 |

InChI-Schlüssel |

IRPFOXRBPHCCTG-UHFFFAOYSA-N |

SMILES |

CC1CCC2C(C(C13CCC(=O)O3)(C)O)OC(=O)C2=C |

Kanonische SMILES |

CC1CCC2C(C(C13CCC(=O)O3)(C)O)OC(=O)C2=C |

Andere CAS-Nummern |

27696-09-9 3533-47-9 |

Synonyme |

psilostachyin A |

Herkunft des Produkts |

United States |

The Core Mechanism of Cordycepin in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordycepin, a naturally occurring adenosine analog derived from the fungus Cordyceps militaris, has garnered significant attention in oncological research for its potent anti-tumor activities. This technical guide provides a comprehensive overview of the molecular mechanisms through which cordycepin exerts its effects on cancer cells. It delves into the intricate signaling pathways modulated by cordycepin, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This document summarizes key quantitative data, provides detailed experimental protocols for investigating cordycepin's mechanism of action, and visualizes complex biological processes and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents with high efficacy and minimal side effects. Cordycepin (3'-deoxyadenosine) has emerged as a promising candidate due to its pleiotropic effects on cancer cells. Its structural similarity to adenosine allows it to interfere with various cellular processes, including DNA/RNA synthesis and signal transduction. This guide aims to elucidate the core mechanisms of cordycepin's anti-cancer action, providing a foundational resource for further research and therapeutic development.

Molecular Mechanisms of Action

Cordycepin's anti-cancer effects are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis). These outcomes are orchestrated through the modulation of a complex network of signaling pathways.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. Cordycepin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway : Cordycepin can induce DNA damage, leading to the upregulation of the tumor suppressor protein p53.[1][2] Activated p53 promotes the release of cytochrome c from the mitochondria into the cytoplasm.[2] This event initiates a caspase cascade, starting with the activation of caspase-9, which subsequently activates executioner caspases like caspase-3, ultimately leading to apoptotic cell death.[2][3][4] Cordycepin also modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[3][5]

-

Extrinsic Pathway : Cordycepin can bind to death receptors such as DR3 on the cell surface.[6] This interaction leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn activates caspase-8.[6] Activated caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal.[6]

Cell Cycle Arrest

Cordycepin effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, most notably the G2/M and S phases.[7][8] This is achieved by altering the expression and activity of key cell cycle regulators.

-

G2/M Phase Arrest : Cordycepin has been shown to decrease the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1), crucial proteins for the G2/M transition.[3]

-

S Phase Arrest : Cordycepin can induce DNA damage, which activates checkpoint kinases like Chk2.[1][4] Activated Chk2 leads to the degradation of Cdc25A, a phosphatase required for the activation of CDK2.[1][4] The inhibition of CDK2, along with the reduced expression of cyclin A2 and cyclin E, results in S-phase arrest.[1][2][4]

Inhibition of Metastasis

The metastatic cascade, involving cell migration and invasion, is a major cause of cancer-related mortality. Cordycepin has demonstrated anti-metastatic properties by targeting key molecules and pathways.

-

It can suppress the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a critical step for cancer cell invasion.[9]

-

Cordycepin has also been shown to downregulate the expression of C-X-C chemokine receptor type 4 (CXCR4), a receptor involved in the chemotaxis of cancer cells to metastatic sites.

Key Signaling Pathways Modulated by Cordycepin

The diverse anti-cancer effects of cordycepin are mediated by its influence on several critical signaling pathways.

AMPK/mTOR Pathway

The AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, inhibits cell growth and proliferation. The mammalian target of rapamycin (mTOR) is a key protein that promotes cell growth and proliferation. Cordycepin activates AMPK, which in turn inhibits the mTOR signaling pathway.[10][11][12][13] This inhibition leads to a decrease in protein synthesis and cell growth.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. Cordycepin's effect on this pathway can be cell-type dependent. In some cancers, it inhibits the pro-proliferative ERK pathway, while in others, it activates the pro-apoptotic JNK and p38 pathways.[6][14]

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often hyperactivated in cancer. Cordycepin has been shown to inhibit the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting proliferation.[3][7]

Adenosine Receptors

As an adenosine analog, cordycepin can interact with adenosine receptors (A1, A2A, A2B, and A3). Its binding to the A3 adenosine receptor (A3AR) is particularly implicated in its anti-cancer effects, leading to the inhibition of cell proliferation through the GSK-3β/β-catenin signaling pathway.[2][6]

Data Presentation

Table 1: IC50 Values of Cordycepin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| NB-4 | Leukemia | 73.2 µM (18.4 µg/mL) | [4][7] |

| U937 | Leukemia | 90.4 µM (22.7 µg/mL) | [4][7] |

| A549 | Lung Cancer | ~60 µg/mL | [5][7] |

| PC9 | Lung Cancer | ~60 µg/mL | [5][7] |

| HT29 | Colon Cancer | 92.05 µM | [7] |

| MCF-7 | Breast Cancer | 9.58 µM - 135 µM | [15] |

| MDA-MB-453 | Breast Cancer | 70 µM | [15] |

| ECA109 | Esophageal Cancer | 64.8 µg/mL | [3] |

| TE-1 | Esophageal Cancer | 60.6 µg/mL | [3] |

Table 2: Effect of Cordycepin on Key Apoptotic and Cell Cycle Proteins

| Protein | Effect of Cordycepin Treatment | Cancer Cell Line(s) | Reference |

| Apoptosis | |||

| Bax | Upregulation | Esophageal, Leukemia | [3][4] |

| Bcl-2 | Downregulation | Esophageal, Lung | [3][5] |

| Cleaved Caspase-3 | Upregulation | Esophageal, Lung | [3][5] |

| Cleaved Caspase-9 | Upregulation | Esophageal, Leukemia | [3][4] |

| Cleaved PARP | Upregulation | Esophageal, Lung | [3][5] |

| p53 | Upregulation | Leukemia | [1][4] |

| Cell Cycle | |||

| Cyclin A2 | Downregulation | Leukemia | [1][4] |

| Cyclin B1 | Downregulation | Esophageal | [3] |

| Cyclin E | Downregulation | Leukemia | [1][4] |

| CDK1 | Downregulation | Esophageal | [3] |

| CDK2 | Downregulation | Leukemia | [1][4] |

| p-Chk2 | Upregulation | Leukemia | [1][4] |

| Cdc25A | Downregulation | Leukemia | [1][4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of cordycepin on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

96-well microtiter plates

-

Complete cell culture medium

-

Cordycepin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of cordycepin in culture medium.

-

Remove the medium from the wells and add 100 µL of the cordycepin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve cordycepin).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after cordycepin treatment using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Cordycepin

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of cordycepin for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.[16]

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[16]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

Add 400 µL of 1X Binding Buffer to each tube.[16]

-

Analyze the samples by flow cytometry within one hour.

Data Analysis: The cell population is divided into four quadrants:

-

Annexin V- / PI- (lower left): Live cells

-

Annexin V+ / PI- (lower right): Early apoptotic cells

-

Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

-

Annexin V- / PI+ (upper left): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of cordycepin on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Cordycepin

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with cordycepin for the desired time.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[17]

-

Incubate the cells at 4°C for at least 30 minutes (can be stored for up to 2 weeks).[17]

-

Centrifuge the cells and wash twice with PBS to remove the ethanol.[17]

-

Resuspend the cell pellet in PI staining solution.[17]

-

Incubate for 30 minutes at room temperature in the dark.[2]

-

Analyze the samples using a flow cytometer.

Data Analysis: The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins in key signaling pathways affected by cordycepin.

Materials:

-

Cancer cell line of interest

-

Cordycepin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, Bax, Bcl-2, Cleaved Caspase-3, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with cordycepin, then lyse the cells in lysis buffer.[18]

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.[19]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.[19]

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody overnight at 4°C.[18]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[18]

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., GAPDH or β-actin). For phosphorylated proteins, normalize the phosphorylated protein level to the total protein level.

Mandatory Visualizations

Caption: Cordycepin-induced apoptosis signaling pathways.

Caption: Cordycepin-induced cell cycle arrest mechanisms.

Caption: Cordycepin's effect on the AMPK/mTOR signaling pathway.

Caption: General experimental workflow for studying cordycepin's effects.

Conclusion

Cordycepin presents a compelling case as a potential anti-cancer therapeutic agent, acting through a sophisticated network of molecular mechanisms. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis by modulating key signaling pathways such as AMPK/mTOR, MAPK, and PI3K/Akt underscores its multifaceted anti-tumor profile. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in advancing the study and application of cordycepin in oncology. Further investigation into the clinical efficacy and safety of cordycepin and its derivatives is warranted to translate these promising preclinical findings into tangible benefits for cancer patients.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cordycepin induces human lung cancer cell apoptosis by inhibiting nitric oxide mediated ERK/Slug signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. benchchem.com [benchchem.com]

- 8. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Mechanical Loading Modulates AMPK and mTOR Signaling in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulating p-AMPK/mTOR Pathway of Mitochondrial Dysfunction Caused by MTERF1 Abnormal Expression in Colorectal Cancer Cells | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mTORC1 directly inhibits AMPK to promote cell proliferation under nutrient stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis and inhibition of proliferation of cancer cells induced by cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. wp.uthscsa.edu [wp.uthscsa.edu]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

An In-depth Technical Guide to the Bioactive Compounds Identified in Cordyline fruticosa Extract

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioactive compounds identified in the extract of Cordyline fruticosa, a plant traditionally used for various medicinal purposes. This document summarizes the key phytochemicals, their quantitative analysis, and the experimental protocols utilized for their identification and bioactivity assessment, catering to researchers, scientists, and professionals in the field of drug development.

Identified Bioactive Compounds

Cordyline fruticosa extracts have been found to contain a diverse array of bioactive compounds, primarily belonging to the classes of saponins, flavonoids, phenols, and other secondary metabolites. These compounds are believed to contribute to the plant's various reported therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.[1][2]

A review of multiple studies indicates the presence of several key compounds, including steroidal saponins such as Fruticoside H, I, and J, and a spirostan steroid sapogenin.[3] Additionally, flavonoids like 7-hydroxy-2'-methoxyflavanone and stigmasterol have been identified.[3] Phytochemical screening has consistently revealed the presence of tannins, alkaloids, and triterpenoids in various extracts of the plant.[1][2] A recent study employing Gas Chromatography-Mass Spectrometry (GC-MS) identified 17 distinct chemical compounds in a methanolic leaf extract.[2][4]

Quantitative Analysis of Bioactive Compounds

Quantitative analyses of Cordyline fruticosa extracts have provided valuable data on the concentration of key bioactive constituents and the efficacy of the extracts in various bioassays. These findings are crucial for standardization and for understanding the therapeutic potential of the extracts.

| Parameter | Plant Part | Extraction Solvent | Value | Reference |

| Yield of Extract | Leaves | 96% Ethanol | 24.8% | [5][6] |

| Total Polyphenol Content | Leaves | 70% Methanol | 2.42% | [2] |

| Total Flavonoid Content | Leaves | 70% Methanol | 1.14% | [2] |

| Leaves | Methanol | 0.7298 ± 0.00162 µg QE/mg | [7] | |

| Total Phenolic Content | Leaves | Methanol | 34.92 ± 0.01808 µg GAE/mg | [7] |

| Antioxidant Activity (DPPH) | Leaves | Methanol | IC50: 70.317 ± 0.51849 µg/mL | [7] |

| Antioxidant Activity (ABTS) | Leaves | Methanol | IC50: 47.2348 ± 1.56651 µg/mL | [7] |

| Antimicrobial Activity (MIC) | Leaves | 70% Methanol | S. mutans: 6.25% | [1][2] |

| Leaves | 70% Methanol | C. albicans: 1.56% | [1][2] | |

| Cytotoxic Activity (Brine Shrimp) | Leaves | Methanol | LC50: 355.7 µg/mL | [8] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections outline the key experimental protocols used in the study of Cordyline fruticosa extracts.

Plant Material Preparation and Extraction

A common method for preparing Cordyline fruticosa for extraction involves washing fresh leaves, drying them in an oven at a controlled temperature (e.g., 30-45°C), and then grinding them into a fine powder.[5]

Maceration: This is a widely used technique for extracting bioactive compounds from Cordyline fruticosa.

-

Solvents: Methanol (often 70%), ethanol (e.g., 96%), n-hexane, and ethyl acetate are commonly employed.[2][5][9]

-

Procedure: A specific weight of the dried plant powder is soaked in the chosen solvent for a defined period (e.g., 24-72 hours), often with periodic agitation. The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.[9][10]

Infusion: This method is also used, particularly for preparing aqueous extracts.

-

Procedure: Dried or fresh plant material is boiled in distilled water for a specific duration. The resulting infusion is then filtered to remove solid plant debris.[5][6]

Phytochemical Screening

Qualitative phytochemical screening is performed to identify the major classes of secondary metabolites present in the extracts. This typically involves colorimetric assays.[5]

-

Test for Flavonoids: Appearance of a yellow color.

-

Test for Phenols and Tannins: Formation of a greenish or black precipitate.

-

Test for Saponins: Persistent frothing upon shaking.

-

Test for Alkaloids: Formation of a precipitate with reagents like Dragendorff's or Mayer's.

-

Test for Steroids/Triterpenoids: Color changes with reagents like Liebermann-Burchard.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to identify volatile and semi-volatile compounds in the extract.

-

Sample Preparation: The crude extract is often derivatized to increase the volatility of the compounds.

-

GC-MS Parameters: The analysis is performed using a specific column (e.g., capillary column), with a defined temperature program for the oven, and specific temperatures for the injector and detector. The mass spectrometer is operated at a certain ionization energy (e.g., 70 eV). Compound identification is achieved by comparing the mass spectra with libraries such as NIST.[2]

Antimicrobial Activity Assays

Disk Diffusion Method: This method provides a qualitative assessment of antimicrobial activity.

-

Procedure: A standardized microbial suspension is spread on an agar plate. Paper discs impregnated with the plant extract at various concentrations are placed on the agar surface. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.[5][10]

Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of an extract that inhibits the visible growth of a microorganism.

-

Broth Microdilution Method: Serial dilutions of the extract are prepared in a 96-well microtiter plate with a standardized microbial inoculum. The plates are incubated, and the MIC is determined as the lowest concentration with no visible growth, often measured by a spectrophotometer.[1][2]

-

Solid Dilution Method: The extract is incorporated into the agar medium at different concentrations. The medium is then inoculated with the test microorganism and incubated to observe for growth inhibition.[5]

Potential Signaling Pathways and Mechanisms of Action

While detailed signaling pathway studies for specific compounds from Cordyline fruticosa are limited, some insights into their potential mechanisms of action have been reported.

-

Antimicrobial Mechanism: The presence of flavonoids, tannins, and saponins is known to contribute to antimicrobial activity.[5] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial adhesion.

-

Cytotoxic and Anticancer Effects: Steroidal saponins, such as fruticosides, have demonstrated cytotoxic activity against various cancer cell lines.[11] The antiproliferative effects of steroidal saponins are reported to involve mechanisms like apoptosis, autophagy, and cell cycle arrest.[12]

-

Anti-inflammatory Action: The anti-inflammatory properties of Cordyline fruticosa extracts may be attributed to the inhibition of pro-inflammatory mediators. One study suggested that isolated compounds could act as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory response.

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by the bioactive compounds of Cordyline fruticosa. This will be crucial for the development of novel therapeutic agents from this promising medicinal plant.

References

- 1. Identification of bioactive compounds in Cordyline fruticosa (L.) A. Chev. leaf extract and its antimicrobial activity against cariogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of bioactive compounds in Cordyline fruticosa (L.) A. Chev. leaf extract and its antimicrobial activity against cariogenic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Phytochemical Screening and Antimicrobial Activity of Cordyline fruticosa Leaf Infusion and Ethanol Extract Against Shigella dysentriae and Candida albicans | Atlantis Press [atlantis-press.com]

- 7. or.niscpr.res.in [or.niscpr.res.in]

- 8. mdpi.com [mdpi.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. scispace.com [scispace.com]

- 11. Steroidal saponins from the aerial parts of Cordyline fruticosa L. var. strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Cordycepin's intricate dance with death: A technical guide to its apoptotic signaling pathways

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular mechanisms by which cordycepin, a bioactive compound derived from the Cordyceps fungus, induces apoptosis in cancer cells. This whitepaper details the core signaling pathways, provides a wealth of quantitative data, and outlines key experimental protocols to aid in the advancement of cancer research and therapeutics.

Cordycepin has garnered significant attention for its anti-tumor properties, primarily attributed to its ability to trigger programmed cell death, or apoptosis. This guide systematically dissects the intricate signaling cascades initiated by cordycepin, focusing on both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Core Signaling Pathways in Cordycepin-Induced Apoptosis

Cordycepin orchestrates apoptosis through a multi-pronged approach, engaging several key signaling pathways:

-

The Intrinsic (Mitochondrial) Pathway: Cordycepin modulates the balance of the Bcl-2 family of proteins, tipping the scales in favor of apoptosis. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[3][4] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[1][4]

-

The Extrinsic (Death Receptor) Pathway: Evidence suggests that cordycepin can also initiate apoptosis via the extrinsic pathway. It has been shown to upregulate death receptors like DR3, which, upon ligand binding, recruit adaptor proteins such as FADD.[4] This complex then activates the initiator caspase-8.[3][4]

-

Caspase Cascade Activation: Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, most notably caspase-3.[3][5] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][5]

-

Modulation of Key Kinase Signaling: Cordycepin's pro-apoptotic effects are further amplified by its influence on several critical kinase signaling pathways:

-

MAPK Pathway: Cordycepin has been shown to activate c-Jun N-terminal kinase (JNK) and p38 MAPK, both of which can promote apoptosis.[5] Conversely, it often inhibits the ERK pathway, which is typically associated with cell survival.[1][6]

-

PI3K/Akt/mTOR Pathway: This pro-survival pathway is a frequent target of cordycepin. By inhibiting the phosphorylation of Akt and mTOR, cordycepin suppresses signals that promote cell growth and survival, thereby sensitizing cancer cells to apoptosis.[2][6]

-

AMPK Pathway: Cordycepin can activate AMP-activated protein kinase (AMPK), an energy sensor that, when activated, can inhibit mTOR signaling and promote apoptosis.[5]

-

-

The Role of p53: The tumor suppressor protein p53 can also be involved in cordycepin-induced apoptosis. Cordycepin has been shown to increase the expression of p53, which can in turn promote the release of cytochrome c.[2][3]

Quantitative Data Summary

The pro-apoptotic efficacy of cordycepin varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| NB-4 | Leukemia | 73.2 µM (18.4 µg/mL) | [3] |

| U937 | Leukemia | 90.4 µM (22.7 µg/mL) | [3] |

| A549 | Lung Cancer | ~60 µg/mL | [7] |

| PC9 | Lung Cancer | ~60 µg/mL | [7] |

| H1975 | Lung Cancer | 15.34 µM (48h) | [8] |

| H460, H1299, H157 | Non-Small Cell Lung Cancer | ~200 µM | |

| H1792, A549 | Non-Small Cell Lung Cancer | ~400 µM | |

| ECA109, TE-1 | Esophageal Cancer | 40-80 µg/ml (dose-dependent effects observed) | [6] |

Table 1: IC50 Values of Cordycepin in Various Cancer Cell Lines.

| Cell Line | Protein | Change in Expression/Activity (Cordycepin-treated vs. Control) | Reference(s) |

| ECA109, TE-1 | Cleaved Caspase-9 | Increased | [6] |

| ECA109, TE-1 | Cleaved Caspase-3 | Increased | [6] |

| ECA109, TE-1 | Cleaved PARP | Increased | [6] |

| ECA109, TE-1 | Bax | Increased | [6] |

| ECA109, TE-1 | Bcl-2 | Decreased | [6] |

| ECA109, TE-1 | Bax/Bcl-2 ratio | Increased | [6] |

| NB-4, U937 | Cleaved Caspase-8 | Increased | [3] |

| NB-4, U937 | Cleaved Caspase-9 | Increased | [3] |

| NB-4, U937 | Caspase-3 activity | Increased | [3] |

| OEC-M1 | Cleaved Caspase-8 | Increased | [5] |

| OEC-M1 | Cleaved Caspase-9 | Increased | [5] |

| OEC-M1 | Cleaved Caspase-3 | Increased | [5] |

Table 2: Cordycepin-Induced Changes in Apoptotic Protein Expression and Activity.

Signaling Pathway Diagrams

Caption: Cordycepin's induction of the intrinsic apoptotic pathway.

Caption: Cordycepin's role in the extrinsic apoptotic pathway.

Caption: Modulation of key kinase pathways by cordycepin in apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cordycepin-induced apoptosis.

Western Blot Analysis for Apoptotic Proteins

Objective: To quantify the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspases, PARP) following cordycepin treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., ECA109, TE-1) at a suitable density and culture overnight. Treat cells with varying concentrations of cordycepin (e.g., 0, 40, 60, 80 µg/ml) for a specified duration (e.g., 48 hours).[6]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 25-50 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, all typically at a 1:1000 dilution) overnight at 4°C.[9]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically at a 1:3000 dilution) for 1 hour at room temperature.[8]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantification: Use densitometry software to quantify the band intensities. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).

Flow Cytometry for Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To distinguish and quantify viable, early apoptotic, late apoptotic, and necrotic cells after cordycepin treatment.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with cordycepin as described for Western blotting.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained and single-stained controls to set up compensation and gates.

-

The cell populations are identified as follows:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Caspase Activity Assay

Objective: To measure the enzymatic activity of caspases (e.g., caspase-3, -8, -9) in cordycepin-treated cells.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with cordycepin for various time points or at different concentrations.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol for the specific caspase activity assay kit (e.g., colorimetric or fluorometric).

-

Assay Procedure:

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-specific substrate (e.g., DEVD-pNA for caspase-3) conjugated to a chromophore or fluorophore.

-

Incubate at 37°C for 1-2 hours.

-

-

Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase activity in the sample.

This technical guide provides a foundational understanding of the apoptotic signaling pathways activated by cordycepin. Further research into cell-type specific responses and in vivo efficacy will be crucial for the clinical translation of this promising anti-cancer agent.

References

- 1. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]

- 2. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis and inhibition of proliferation of cancer cells induced by cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cordycepin Induces Apoptosis through JNK-Mediated Caspase Activation in Human OEC-M1 Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cordycepin induces human lung cancer cell apoptosis by inhibiting nitric oxide mediated ERK/Slug signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cordycepin Induces Apoptosis and Inhibits Proliferation of Human Lung Cancer Cell Line H1975 via Inhibiting the Phosphorylation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cordycepin mediates neuroprotection against apoptosis via ERK/CREB signaling activation in Aβ1–42‐induced neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]

Phytochemical Deep Dive: An In-depth Technical Guide to the Genus Cordyline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Cordyline, comprising approximately 24 species of woody monocotyledonous flowering plants, has a rich history in traditional medicine across the Western Pacific, from New Zealand to Southeast Asia.[1] Esteemed for their ornamental value, these "tree lilies" also represent a significant reservoir of bioactive phytochemicals with therapeutic potential.[2][3] This technical guide provides a comprehensive overview of the phytochemical landscape of Cordyline species, focusing on quantitative analysis, detailed experimental protocols, and the cellular mechanisms underlying their biological activities. Phytochemical investigations have revealed a wealth of secondary metabolites, primarily steroidal saponins (spirostane, furostane, and cholestane glycosides), flavonoids, and sapogenins, which are linked to a range of biological effects including anti-inflammatory, antioxidant, antiproliferative, and antimicrobial properties.[2][4][5] This document aims to serve as a core resource for researchers and drug development professionals in harnessing the therapeutic promise of Cordyline species.

Phytochemical Composition: A Quantitative Overview

The following tables summarize the quantitative data on the phytochemical content and biological activities of various Cordyline species, providing a comparative basis for research and development.

Table 1: Total Phenolic and Flavonoid Content of Cordyline Species

| Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference(s) |

| Cordyline fruticosa | Leaves | Methanol | 34.92 ± 0.018 | 0.73 ± 0.0016 | [6] |

| Cordyline terminalis | Leaves | Aqueous | 1587.13 ± 94.32 µmol/g | - | [7] |

Table 2: Antioxidant Activity of Cordyline Species Extracts

| Species | Plant Part | Assay | IC50 Value (µg/mL) | Reference(s) |

| Cordyline fruticosa | Purple Flowers | DPPH | 13.1 | [4] |

| Cordyline fruticosa | Leaves | DPPH | 70.32 ± 0.52 | [6] |

| Cordyline fruticosa | Leaves | ABTS | 47.23 ± 1.57 | [6] |

| Cordyline fruticosa | Leaves (Ethanol Extract) | DPPH | 20.17 | [8] |

| Cordyline fruticosa | Leaves (Ethyl Acetate Extract) | DPPH | 73.72 | [8] |

Table 3: Cytotoxic Activity of Cordyline Species Phytochemicals

| Species | Compound/Extract | Cell Line | IC50 Value | Reference(s) |

| Cordyline fruticosa | Fruticoside H | A375 (Melanoma) | 37.83 µM | [4] |

| Cordyline fruticosa | Fruticoside H | MDA-MB 231 (Breast Cancer) | 69.68 µM | [4] |

| Cordyline fruticosa | Fruticoside I | A375 (Melanoma) | 46.59 µM | [4] |

| Cordyline fruticosa | Fruticoside I | HCT116 (Colon Carcinoma) | 59.97 µM | [4] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of phytochemicals from Cordyline species.

General Phytochemical Screening

This protocol outlines a series of qualitative tests to identify the major classes of phytochemicals present in Cordyline extracts, based on the methods described by Harborne and Kokate.[8][9]

a) Preparation of Plant Extract:

-

Air-dry the plant material (leaves, stems, or roots) at room temperature for 3-4 days until a powdery consistency is achieved upon grinding.[9]

-

Macerate the powdered plant material in a suitable solvent (e.g., ethanol, methanol, or water) for 48 hours with frequent agitation.[9]

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

b) Qualitative Tests:

-

Alkaloids (Dragendorff's Test): To 2 mL of the extract, add 1 mL of Dragendorff's reagent. The formation of an orange-red precipitate indicates the presence of alkaloids.[9]

-

Flavonoids (Shinoda Test): To 2 mL of the extract, add a few fragments of magnesium ribbon and a few drops of concentrated hydrochloric acid. The appearance of a pink to crimson color suggests the presence of flavonoids.[9]

-

Saponins (Foam Test): Vigorously shake 5 mL of the aqueous extract in a test tube. The formation of a stable foam (persisting for at least 15 minutes) indicates the presence of saponins.

-

Tannins (Ferric Chloride Test): To 2 mL of the extract, add a few drops of 5% ferric chloride solution. The development of a dark blue or greenish-black color indicates the presence of tannins.[9]

-

Steroids and Triterpenoids (Salkowski Test): To 2 mL of the extract, add 2 mL of chloroform and 2 mL of concentrated sulfuric acid. A reddish-brown ring at the interface indicates the presence of steroids and triterpenoids.

Quantitative Determination of Total Phenolic Content

This spectrophotometric method utilizes the Folin-Ciocalteu reagent to quantify the total phenolic content.[6]

-

Preparation of Standard Curve: Prepare a series of gallic acid standard solutions (e.g., 1, 2, 3, 4, and 5 µg/mL) in methanol.

-

Sample Preparation: Prepare a methanolic solution of the Cordyline extract (e.g., 500 µg/mL).

-

Reaction: To 2 mL of the extract or standard solution, add 2 mL of Folin-Ciocalteu reagent (10% v/v in deionized water) and 2 mL of sodium carbonate solution (7% w/v in deionized water). Adjust the final volume to 10 mL with deionized water.

-

Incubation and Measurement: Incubate the mixture for 30 minutes at room temperature. Measure the absorbance at 765 nm against a blank.

-

Calculation: Calculate the total phenolic content as mg of gallic acid equivalents per gram of dry extract (mg GAE/g) using the standard curve.

Quantitative Determination of Total Flavonoid Content

This colorimetric method is based on the formation of a complex between flavonoids and aluminum chloride.[6]

-

Preparation of Standard Curve: Prepare a series of quercetin standard solutions (e.g., 5, 10, 20, 30, and 40 µg/mL) in methanol.

-

Sample Preparation: Prepare a methanolic solution of the Cordyline extract (e.g., 1000 µg/mL).

-

Reaction: Mix 6 mL of the extract or standard solution with 0.2 mL of aluminum chloride (10% w/v in deionized water) and 0.2 mL of potassium acetate (1 M).

-

Incubation and Measurement: Incubate the mixture for 30 minutes at room temperature. Measure the absorbance at 415 nm against a blank.

-

Calculation: Calculate the total flavonoid content as mg of quercetin equivalents per gram of dry extract (mg QE/g) using the standard curve.

Chromatographic Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and quantification of individual phytochemicals.

a) Saponin Analysis (General Protocol):

-

Extraction: Perform ultrasonic-assisted extraction of the powdered plant material with methanol.[10]

-

Chromatographic System:

-

Quantification: Use an external standard of a known saponin for quantification.

b) Flavonoid Analysis (General Protocol):

-

Extraction: Macerate the powdered plant material in methanol, followed by liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate).

-

Chromatographic System:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with formic acid as a modifier.

-

Detection: Diode Array Detector (DAD) to obtain UV spectra or Mass Spectrometry (MS) for structural elucidation.

-

-

Identification: Compare retention times and UV and mass spectra with those of authentic standards.

Signaling Pathways and Experimental Workflows

The bioactive compounds isolated from Cordyline species exert their effects through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for phytochemical analysis.

References

- 1. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 2. Ethnobotany, Phytochemistry, and Biological Activities of the Genus Cordyline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. or.niscpr.res.in [or.niscpr.res.in]

- 7. Supramolecular Gels Incorporating Cordyline terminalis Leaf Extract as a Polyphenol Release Scaffold for Biomedical Applications | MDPI [mdpi.com]

- 8. sciencebiology.org [sciencebiology.org]

- 9. researchgate.net [researchgate.net]

- 10. ijpras.com [ijpras.com]

Cordycepin: A Nucleoside Analog Therapeutic - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog derived from the fungus Cordyceps militaris, has garnered significant attention for its therapeutic potential across a spectrum of diseases, including cancer, inflammation, and viral infections.[1][2][3] Its structural similarity to adenosine allows it to interfere with various cellular processes, primarily by acting as a chain terminator in RNA synthesis and modulating key signaling pathways. This technical guide provides an in-depth analysis of the core mechanisms of cordycepin, detailed experimental protocols for its study, a summary of quantitative data, and visualizations of its molecular interactions to support further research and drug development efforts.

Mechanism of Action: A Dual Threat

Cordycepin's therapeutic effects stem from two primary mechanisms: the inhibition of polyadenylation and the modulation of critical intracellular signaling pathways.

Inhibition of Polyadenylation

As a 3'-deoxyadenosine analog, cordycepin lacks the 3'-hydroxyl group essential for the formation of phosphodiester bonds during nucleic acid synthesis.[4] Once intracellularly phosphorylated to cordycepin triphosphate (3'-dATP), it is incorporated into nascent RNA chains by RNA polymerases.[5] This incorporation leads to the premature termination of RNA elongation, a process particularly disruptive to the synthesis of poly(A) tails on messenger RNA (mRNA).[6][7] The absence of a stable poly(A) tail compromises mRNA stability and translational efficiency, ultimately leading to decreased protein synthesis of crucial cellular proteins, including those involved in cell proliferation and survival.[8]

dot

Modulation of Signaling Pathways

Cordycepin exerts significant influence over several key signaling pathways that regulate cell growth, proliferation, and inflammation.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Cordycepin has been shown to inhibit the phosphorylation of key components of this pathway, including Akt and mTOR, leading to decreased protein synthesis and induction of apoptosis.[9][10]

-

AMP-Activated Protein Kinase (AMPK) Pathway: AMPK acts as a cellular energy sensor. Cordycepin activates AMPK, which in turn inhibits anabolic pathways like the mTOR pathway and promotes catabolic processes, contributing to its anti-proliferative effects.[6][10]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is involved in cellular responses to a variety of stimuli. Cordycepin can modulate the activity of different MAPK family members, such as ERK, JNK, and p38, often in a cell-type-dependent manner, to induce apoptosis and inhibit inflammation.[9][11]

dot

Therapeutic Applications

The multifaceted mechanism of action of cordycepin translates into a broad range of potential therapeutic applications.

Anti-Cancer Activity

Cordycepin has demonstrated potent anti-cancer effects in a variety of cancer cell lines and animal models.[12][13] It induces apoptosis, inhibits cell proliferation and metastasis, and arrests the cell cycle.[12][14] Its ability to target multiple signaling pathways makes it a promising candidate for both monotherapy and combination therapy.[15]

Anti-Inflammatory Effects

Cordycepin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[16][17] It achieves this by suppressing the activation of key inflammatory signaling pathways like NF-κB and MAPK.[1][2] This makes it a potential therapeutic for a range of inflammatory diseases including arthritis and inflammatory bowel disease.[18]

Antiviral Properties

As a nucleoside analog, cordycepin can interfere with viral replication.[3] Its ability to inhibit RNA synthesis makes it a potential broad-spectrum antiviral agent.[3][19] Studies have shown its activity against a range of viruses, including influenza, dengue virus, and coronaviruses.[19][20]

Quantitative Data Summary

The following tables summarize key quantitative data for cordycepin's activity across various experimental models.

Table 1: In Vitro Cytotoxicity of Cordycepin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| A549 | Lung Cancer | ~238 (60 µg/mL) | 48 | MTT | [9] |

| PC9 | Lung Cancer | ~238 (60 µg/mL) | 48 | MTT | [9] |

| HT29 | Colon Cancer | 92.05 | 48 | MTT | [9] |

| NB-4 | Leukemia | 73.2 | 48 | CCK-8 | [9] |

| U937 | Leukemia | 90.4 | 48 | CCK-8 | [9] |

| ECA109 | Esophageal Cancer | ~257 (64.8 µg/mL) | 48 | CCK-8 | [21] |

| TE-1 | Esophageal Cancer | ~241 (60.6 µg/mL) | 48 | CCK-8 | [21] |

Table 2: Pharmacokinetic Parameters of Cordycepin in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | t1/2 (min) | AUC (min·µg/mL) | Reference |

| Intravenous | 10 | 2.1 ± 0.9 | - | 1.6 ± 0.0 | 38.5 ± 10.3 | [13][22] |

| Oral | 100 | 0.004 ± 0.001 | - | - | - | [22] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of cordycepin.

In Vitro Cell Viability (IC50 Determination) via MTT Assay

dot

Objective: To determine the concentration of cordycepin that inhibits cell growth by 50%.[9]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Cordycepin stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

-

Cordycepin Treatment: Prepare serial dilutions of cordycepin in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of cordycepin. Include a vehicle control (medium with the same concentration of DMSO).[9]

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the cordycepin concentration and determine the IC50 value using non-linear regression analysis.[9]

Apoptosis Assay via Annexin V-FITC / Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic cells after cordycepin treatment.[23]

Materials:

-

Cells treated with cordycepin

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of cordycepin for a specified time.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[23]

-

Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.[23]

-

Flow Cytometry: Add 400 µL of binding buffer to each tube and analyze the samples using a flow cytometer within 1 hour.[23]

-

Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis of Signaling Pathways

Objective: To assess the effect of cordycepin on the protein expression and phosphorylation status of key signaling molecules.

Materials:

-

Cells treated with cordycepin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-AMPK, anti-AMPK, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of cordycepin in a rat model.[12][22]

Materials:

-

Sprague-Dawley rats

-

Cordycepin formulation for injection or oral administration

-

Blood collection supplies

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing: Administer cordycepin to rats via the desired route (e.g., intravenous or oral).

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing.

-

Sample Processing: Process the blood samples to obtain plasma or serum.

-

Bioanalysis: Quantify the concentration of cordycepin in the samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.

Conclusion and Future Directions

Cordycepin stands out as a promising nucleoside analog therapeutic with a well-defined, dual mechanism of action. Its ability to inhibit polyadenylation and modulate key signaling pathways provides a strong rationale for its development as an anti-cancer, anti-inflammatory, and antiviral agent. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of cordycepin. Future research should focus on optimizing drug delivery to improve bioavailability, conducting comprehensive preclinical toxicology studies, and designing well-controlled clinical trials to validate its efficacy and safety in human populations. The development of cordycepin analogs with improved pharmacokinetic profiles and enhanced target specificity also represents a promising avenue for future investigation.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Experimental and In Silico Analysis of Cordycepin and its Derivatives as Endometrial Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cordycepin inhibits the proliferation and progression of NPC by targeting the MAPK/ERK and β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. benchchem.com [benchchem.com]

- 7. Cordycepin and a preparation from Cordyceps militaris inhibit malignant transformation and proliferation by decreasing EGFR and IL-17RA signaling in a murine oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

- 12. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory effects of cordycepin in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Anti‐inflammatory effects of cordycepin: A review | Semantic Scholar [semanticscholar.org]

- 21. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Traditional Medicinal Uses of Cordyline Leaves: Phytochemistry, Pharmacology, and Future Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Cordyline, particularly species such as Cordyline fruticosa, has a long and rich history in traditional medicine across tropical and subtropical regions. The leaves, in particular, are utilized for a wide range of ailments, including respiratory and digestive disorders, inflammation, and as a hemostatic agent. This technical guide provides an in-depth review of the traditional medicinal uses of Cordyline leaves, supported by a comprehensive analysis of their phytochemical constituents and pharmacological activities. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development. This guide also explores the potential mechanisms of action, including the modulation of cellular signaling pathways, and offers a perspective on the future of Cordyline-derived compounds in modern drug discovery.

Introduction

Cordyline species have been a cornerstone of traditional medicine for centuries, with their leaves being the primary source of therapeutic preparations.[1][2] Traditional applications are diverse, ranging from treating coughs, dysentery, and high fevers to addressing skin infections, rheumatism, and inflammations.[1][3] Cordyline fruticosa, commonly known as the ti plant, is one of the most well-documented species, with uses spanning Polynesian, Malaysian, and other traditional healing practices.[4][5] This guide delves into the scientific basis for these traditional uses, focusing on the rich phytochemistry of Cordyline leaves and the biological activities of their extracts and isolated compounds.

Traditional Medicinal Uses

The leaves of various Cordyline species are traditionally prepared as infusions, decoctions, or poultices to treat a multitude of ailments. A summary of these traditional uses is presented below:

-

Respiratory Conditions: Used to treat cough, bloody cough, sore throat, and neck pain.[1][2]

-

Infections: Applied for skin infections and used internally for dysentery.[1][3] An extract of C. stricta leaves is used as a hemostatic in traditional Chinese medicine.[1][3]

-

Inflammatory Conditions: Employed in the treatment of rheumatism, inflammations, and related diseases.[1][3]

-

Gastrointestinal Disorders: Utilized for diarrhea and inflammation of the digestive tract.[4][5]

-

Urogenital Issues: Used for difficulties in urinating, bloody urine, and kidney diseases.[1]

-

Hemostatic Properties: The leaves are used to stop bleeding.[2]

-

Other Uses: Traditional applications also include treatment for high fever, headache, and as an abortifacient.[1][5]

Phytochemical Composition

The medicinal properties of Cordyline leaves are attributed to a diverse array of bioactive compounds. The primary classes of phytochemicals identified are flavonoids and steroidal saponins, including spirostane, furostane, and cholestane glycosides.[1][3][6]

Key Phytochemicals Identified in Cordyline Leaves:

-

Flavonoids: Quercetin, kaempferol, and their glycosides are commonly found. These compounds are known for their antioxidant and anti-inflammatory properties.[7][8]

-

Steroidal Saponins: A significant number of saponins have been isolated, including spirostanol and furostanol glycosides. These compounds have demonstrated cytotoxic, antimicrobial, and anti-inflammatory activities.[1][9] Specific examples include fruticosides H, I, and J from C. fruticosa.[7][10]

-

Other Compounds: Polyphenols, tannins, phytosterols, and alkaloids have also been reported in the leaves of Cordyline species.[3][11]

Pharmacological Activities and Quantitative Data

Scientific studies have begun to validate the traditional uses of Cordyline leaves, revealing a broad spectrum of pharmacological activities. This section summarizes the key findings and presents available quantitative data in structured tables.

Antioxidant Activity

The antioxidant potential of Cordyline fruticosa leaf extracts has been evaluated using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being the most common. The IC50 value, which represents the concentration of the extract required to scavenge 50% of the DPPH radicals, is a key metric for antioxidant activity.

Table 1: Antioxidant Activity of Cordyline fruticosa Leaf Extracts

| Extract Type | Assay | IC50 Value (µg/mL) | Reference |

| Methanol | DPPH | 13.1 | [1] |

| Ethanol | DPPH | 20.17 | [1][3] |

| Ethyl Acetate | DPPH | 73.72 | [1][3] |

| Methanol | DPPH | 70.317 ± 0.51849 | [12] |

| Methanol | ABTS | 47.2348 ± 1.56651 | [12] |

Antimicrobial Activity

Cordyline leaf extracts have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and the diameter of the zone of inhibition are common parameters used to quantify this activity.

Table 2: Antimicrobial Activity of Cordyline fruticosa Leaf Extracts

| Extract/Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Methanol Extract | Escherichia coli | - | 16.7 | [4] |

| Methanol Extract | Salmonella typhi | - | 15.1 | [4] |

| Methanol Extract | Staphylococcus aureus | - | 17.0 | [4] |

| Methanol Extract | Bacillus subtilis | - | 12.5 | [4] |

| 70% Methanol Extract | Streptococcus mutans | 6.25% (v/v) | - | [13][14] |

| 70% Methanol Extract | Candida albicans | 1.56% (v/v) | - | [13][14] |

| Fruticoside H | Enterococcus faecalis | 128 | - | [1] |

Cytotoxic Activity

Steroidal saponins isolated from Cordyline leaves have shown promising cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Table 3: Cytotoxic Activity of Compounds from Cordyline fruticosa Leaves

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Fruticoside H | A375 (human malignant melanoma) | 37.83 | [1] |

| Fruticoside H | MDA-MB 231 (human breast adenocarcinoma) | 69.68 | [1] |

| Fruticoside I | A375 (human malignant melanoma) | 46.59 | [1] |

| Fruticoside I | HCT116 (human colon carcinoma) | 59.97 | [1] |

Potential Mechanisms of Action and Signaling Pathways

The therapeutic effects of Cordyline leaf constituents are likely mediated through the modulation of various cellular signaling pathways. While research in this area is ongoing, the known activities of flavonoids and steroidal saponins provide insights into potential mechanisms.

Anti-inflammatory Signaling

Flavonoids are well-known for their anti-inflammatory properties, which may involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11] This would lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, flavonoids may also interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[6]

Figure 1: Potential Anti-inflammatory Signaling Pathway.

Apoptosis Induction in Cancer Cells

The cytotoxic activity of steroidal saponins from Cordyline may be attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[1][8] This can occur through various mechanisms, including the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and the activation of caspases, a family of proteases that execute the apoptotic process.

Figure 2: Potential Apoptosis Induction Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.

Plant Material and Extraction

Figure 3: General Workflow for Extraction.

Maceration Protocol:

-

Weigh 150 g of powdered Cordyline leaves and place in a suitable vessel.

-

Add 1.5 L of 96% ethanol.

-

Cover the vessel and let it stand for 24 hours at room temperature with occasional stirring.

-

Filter the mixture to separate the extract from the plant material.

-

The residue can be re-macerated for exhaustive extraction.

-

Combine the filtrates and concentrate using a rotary evaporator to obtain the crude extract.[15]

Phytochemical Screening

Qualitative chemical tests are performed to detect the presence of major classes of phytochemicals.

Protocol for Flavonoid Test (Shinoda Test):

-

To a small amount of the extract, add a few fragments of magnesium ribbon.

-

Add a few drops of concentrated hydrochloric acid.

-

The appearance of a pink, crimson, or magenta color indicates the presence of flavonoids.

Protocol for Saponin Test (Froth Test):

-

Shake a small amount of the extract with water in a test tube.

-

The formation of a persistent froth indicates the presence of saponins.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of the extract.

Protocol:

-

Prepare a stock solution of the Cordyline leaf extract in methanol.

-

Prepare serial dilutions of the extract to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each extract dilution to 100 µL of the DPPH solution.

-

Use ascorbic acid as a positive control and methanol as a blank.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[1][3]

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method assesses the ability of the extract to inhibit microbial growth.

Protocol:

-

Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

-

Inoculate the agar surface with a standardized suspension of the test microorganism.

-

Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the Cordyline leaf extract.

-

Place the discs on the inoculated agar surface.

-

Use a standard antibiotic as a positive control and a solvent-loaded disc as a negative control.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 25-28°C for 48-72 hours (for fungi).

-

Measure the diameter of the zone of inhibition around each disc.[15]

Future Directions and Conclusion

The traditional medicinal uses of Cordyline leaves are strongly supported by modern phytochemical and pharmacological research. The presence of bioactive flavonoids and steroidal saponins correlates well with the observed antioxidant, antimicrobial, and cytotoxic activities. However, further research is needed to fully elucidate the mechanisms of action of these compounds and their potential therapeutic applications.

Future research should focus on:

-

Bioassay-guided isolation: To identify the specific compounds responsible for the observed biological activities.

-

In-depth mechanistic studies: To investigate the precise signaling pathways modulated by Cordyline-derived compounds.

-

Preclinical and clinical trials: To evaluate the safety and efficacy of standardized extracts and isolated compounds for specific disease indications.

-

Synergistic effects: To explore the potential for synergistic interactions between different compounds within the leaf extracts.

References

- 1. mdpi.com [mdpi.com]

- 2. scialert.net [scialert.net]

- 3. sciencebiology.org [sciencebiology.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ethnobotany, Phytochemistry, and Biological Activities of the Genus Cordyline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. phytojournal.com [phytojournal.com]

- 12. or.niscpr.res.in [or.niscpr.res.in]

- 13. Identification of bioactive compounds in Cordyline fruticosa (L.) A. Chev. leaf extract and its antimicrobial activity against cariogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of bioactive compounds in Cordyline fruticosa (L.) A. Chev. leaf extract and its antimicrobial activity against cariogenic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atlantis-press.com [atlantis-press.com]

Molecular targets of Cordycepin in vitro

An In-Depth Technical Guide to the Molecular Targets of Cordycepin In Vitro

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cordycepin (3'-deoxyadenosine), a nucleoside analog derived from Cordyceps species, has garnered significant scientific interest for its broad spectrum of pharmacological activities, particularly its anticancer properties.[1][2][3] In vitro studies have been instrumental in elucidating its mechanisms of action, revealing a multi-targeted molecule that interferes with fundamental cellular processes. This technical guide provides a comprehensive overview of the primary molecular targets of cordycepin identified through in vitro research. It details its role as an inhibitor of polyadenylation and an activator of AMP-activated protein kinase (AMPK), and explores the downstream consequences, including the induction of apoptosis and cell cycle arrest. This document synthesizes quantitative data from various cell-based assays, presents detailed experimental protocols for key methodologies, and visualizes the core signaling pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Primary Molecular Mechanisms of Action

Cordycepin's structural similarity to adenosine allows it to interact with numerous cellular processes that utilize adenosine or its derivatives.[4] Two of its most well-characterized primary molecular mechanisms are the disruption of RNA synthesis and the modulation of cellular energy sensing pathways.

Inhibition of Polyadenylation

One of the earliest and most specific identified mechanisms of cordycepin is its role as an inhibitor of mRNA polyadenylation.[5][6] Lacking a hydroxyl group at the 3' position of its ribose moiety, cordycepin, after being converted to cordycepin 5'-triphosphate, acts as a chain-terminating analog during the synthesis of poly(A) tails on newly transcribed pre-mRNAs.[7][8] This leads to the production of shorter, less stable mRNAs, which impacts their subsequent processing, nuclear export, and translation efficiency.[6][8][9][10] The inhibition of polyadenylation has been shown to have gene-specific effects, with a particular impact on the induction of inflammatory genes.[10]

Activation of AMP-Activated Protein Kinase (AMPK)

Cordycepin is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[11][12] The mechanism involves cordycepin being metabolized intracellularly into cordycepin monophosphate, which mimics the effects of adenosine monophosphate (AMP).[13] This AMP analog activates AMPK, a process that does not depend on changes in the cellular AMP:ATP ratio.[13][14] AMPK activation is a critical upstream event that triggers multiple downstream signaling cascades involved in cordycepin's therapeutic effects, including the inhibition of mTOR signaling and the induction of autophagy.[15][16][17]

Caption: Mechanism of Cordycepin-induced AMPK activation.

Cellular Consequences of Cordycepin Action

The primary molecular interactions of cordycepin lead to significant downstream effects on cell fate and behavior, most notably the induction of programmed cell death (apoptosis) and the arrest of cell division.

Induction of Apoptosis

Cordycepin is a potent inducer of apoptosis in a wide range of cancer cell lines.[1][18] It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

-

Extrinsic Pathway: Cordycepin has been shown to induce apoptosis through the death receptor 3 (DR3), leading to the activation of caspase-8 and subsequently the executioner caspase-3.[19]

-

Intrinsic Pathway: A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[5] This is characterized by an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytosol.[20][21][22] The released cytochrome c then activates caspase-9, which in turn activates caspase-3, leading to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[5][20][21]

Caption: Apoptosis signaling pathways activated by Cordycepin.

Cell Cycle Arrest

Cordycepin can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[1][20][21] This effect is often mediated by the modulation of key cell cycle regulatory proteins. For instance, cordycepin has been observed to downregulate the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1), which are crucial for the G2/M transition.[20][21] In some cell types, cordycepin can also induce G2/M arrest through the activation of the JNK pathway, leading to increased expression of the cell cycle inhibitor p21.[23]

Modulation of Other Signaling Pathways